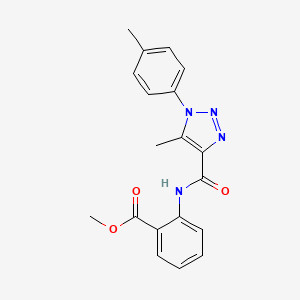

methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing a 1,2,3-triazole moiety have been synthesized from the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and diazonium salts .Molecular Structure Analysis

The molecular structure of “methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate” is complex due to the presence of multiple functional groups. The triazole ring is a key structural feature, and the positions of the methyl and p-tolyl groups on this ring can significantly influence the compound’s properties .Applications De Recherche Scientifique

Synthesis and Derivative Formation

The compound is utilized in the synthesis of various derivatives through chemical reactions that highlight its versatility in organic chemistry. Abdelriheem et al. (2017) demonstrate its role in synthesizing new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety. These processes involve reactions with thiosemicarbazide, alkyl carbodithioate, and benzaldehyde to yield a diverse set of derivatives, showcasing the compound's utility as a precursor in synthetic chemistry (Abdelriheem, Mohamed, & Abdelhamid, 2017).

Corrosion Inhibition

Another significant application is in the field of materials science, particularly as a corrosion inhibitor for metals. Elazhary et al. (2019) found that derivatives of methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, specifically Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (MBPTA) and Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate (MBTTA), are effective corrosion inhibitors for mild steel in sulfuric acid solutions. Their investigation via weight loss measurements, electrochemical impedance spectroscopy (EIS), and other techniques highlights the compound's role in enhancing material longevity (Elazhary et al., 2019).

Orientations Futures

The future directions for research on “methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate” could include further exploration of its synthesis, properties, and potential applications. Given the interest in triazole-containing compounds in pharmaceutical research , this compound could be a candidate for further study.

Mécanisme D'action

Target of Action

The compound, also known as “methyl 2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate”, is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The benzylic position of the compound can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can be either SN1 or SN2, depending on the classification of the alkyl halide portion of the molecule and the solvent used .

Biochemical Pathways

The compound affects various biochemical pathways. As a purine analogue, it can interfere with purine biochemical reactions . It can also participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The compound’s solubility, stability, and reactivity, which can influence its bioavailability, can be inferred from its chemical structure and the nature of its chemical reactions .

Result of Action

The compound’s action results in changes at the molecular and cellular levels. As a purine analogue, it can disrupt purine biochemical reactions, potentially inhibiting the growth of trypanosomes . Its reactions at the benzylic position can lead to the formation of new compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These include the presence of other chemicals, the pH of the environment, temperature, and the presence of light. For example, the compound’s reactions at the benzylic position can be influenced by the type of solvent used .

Propriétés

IUPAC Name |

methyl 2-[[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-12-8-10-14(11-9-12)23-13(2)17(21-22-23)18(24)20-16-7-5-4-6-15(16)19(25)26-3/h4-11H,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNCOPMDJVPVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)

![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2752198.png)

![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2752200.png)

![Tert-butyl N-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2752205.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2752206.png)